molecular formula C11H16N6O3 B054372 3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol CAS No. 125073-27-0

3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol

Cat. No. B054372
CAS RN: 125073-27-0
M. Wt: 280.28 g/mol
InChI Key: ZLJQBJBJBIATTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol, also known as 3'-deoxy-3'-azidothymidine (AZT), is a nucleoside analogue that was first synthesized in 1964. It was initially developed as an antiviral agent but is now primarily used in the treatment of human immunodeficiency virus (HIV) infections.

Mechanism of Action

AZT works by mimicking the structure of thymidine, which is a component of the viral DNA. When the virus attempts to replicate its DNA, AZT is incorporated into the growing chain, causing premature termination of the DNA strand and preventing further replication.
Biochemical and physiological effects:
AZT has been shown to be effective in reducing the viral load in HIV-infected patients, improving their immune function and delaying the progression of the disease. However, it can also cause side effects such as anemia, neutropenia, and myopathy.

Advantages and Limitations for Lab Experiments

AZT is widely used in laboratory experiments to study the replication of HIV and other viruses. Its advantages include its well-established mechanism of action, availability, and affordability. However, its limitations include the potential for off-target effects and the development of drug resistance.

Future Directions

Research is ongoing to develop new antiviral agents that are more effective and have fewer side effects than AZT. Possible future directions include the development of combination therapies that target multiple stages of the viral replication cycle, the use of gene editing technologies to permanently remove the viral DNA from infected cells, and the development of vaccines that can prevent viral infections altogether.

Synthesis Methods

AZT can be synthesized through a multi-step process starting from thymidine. The first step involves the conversion of thymidine to 3'-azido-3'-deoxythymidine, which is then further modified to produce AZT.

Scientific Research Applications

AZT has been extensively studied for its antiviral activity against HIV, which it achieves by inhibiting the reverse transcriptase enzyme that is essential for the replication of the virus. It has also been investigated for its potential use in the treatment of other viral infections such as hepatitis B and herpes simplex virus.

properties

CAS RN

125073-27-0

Product Name

3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol

Molecular Formula

C11H16N6O3

Molecular Weight

280.28 g/mol

IUPAC Name

3-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H16N6O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H4,12,13,15,16)

InChI Key

ZLJQBJBJBIATTP-UHFFFAOYSA-N

SMILES

C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO

synonyms

3-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol
3-DPHMC

Origin of Product

United States

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